

Technical Guide: Physical Properties of 4-Bromo-2-methylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-methylthiazole**

Cat. No.: **B1272499**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **4-Bromo-2-methylthiazole**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and the determination of its physical properties, and illustrates relevant workflows for its application in drug discovery and fungicide development.

Core Physical and Chemical Properties

4-Bromo-2-methylthiazole is a colorless to pale yellow liquid at room temperature.^[1] It is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNS.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **4-Bromo-2-methylthiazole** compiled from various sources.

Property	Value	Source(s)
Molecular Weight	178.05 g/mol	[3]
178.1 g/mol	[2]	
Boiling Point	125-127 °C	
199.2 ± 13.0 °C (Predicted)	[4]	
160-162 °C	[5]	
Density	1.65 g/mL at 20 °C	
1.702 ± 0.06 g/cm³ (Predicted)	[4]	
1.654 g/mL at 25 °C (for 2-Bromo-4-methylthiazole)		
Melting Point	Not available (Liquid at room temperature)	
Physical Form	Liquid	[4]
Solubility	Immiscible with water; soluble in polar organic solvents.	

Experimental Protocols

This section details the experimental procedures for the synthesis of **4-Bromo-2-methylthiazole** and generalized methods for determining its key physical properties.

Synthesis of 4-Bromo-2-methylthiazole

A general procedure for the synthesis of **4-Bromo-2-methylthiazole** involves the reaction of 2,4-dibromothiazole with n-butyllithium followed by quenching with a methylating agent like dimethyl sulfate.[4]

Materials:

- 2,4-dibromothiazole (9.8 mmol, 2.4 g)

- Anhydrous Tetrahydrofuran (THF) (55 mL)
- n-Butyllithium (2.5 M in hexane, 6 mmol, 4.2 mL)
- Dimethyl sulfate (2.7 mL)
- Saturated aqueous sodium bicarbonate solution
- Ether
- Brine
- Magnesium sulfate
- Silica gel

Procedure:

- Dissolve 2,4-dibromothiazole in anhydrous THF (50 mL) in a flask under an argon atmosphere and cool the solution to -78 °C.[4]
- Slowly add n-butyllithium to the stirred solution and continue stirring for 1 hour at -78 °C.[4]
- Add a solution of dimethyl sulfate in THF (5 mL) dropwise to the reaction mixture.[4]
- Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.[4]
- Quench the reaction by diluting with a saturated aqueous sodium bicarbonate solution (50 mL).[4]
- Extract the aqueous layer with ether.[4]
- Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]
- Concentrate the solution by rotary evaporation.[4]
- Purify the crude product by silica gel column chromatography to yield **4-Bromo-2-methylthiazole** as a yellow oil.[4]

Determination of Boiling Point (Micro Method)

This protocol describes a micro-boiling point determination method suitable for small quantities of liquid samples.[\[2\]](#)

Apparatus:

- Test tube (150 mm diameter)
- Pasteur pipette
- Small magnetic stirring bar
- Heating block with a hot plate stirrer
- Thermometer
- Clamps

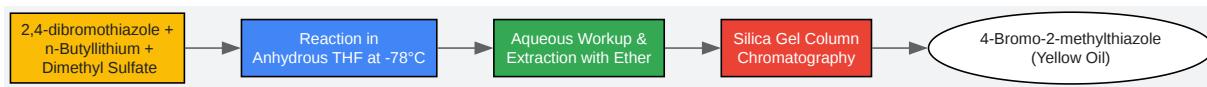
Procedure:

- Introduce approximately 0.5 mL of **4-Bromo-2-methylthiazole** into the test tube using a Pasteur pipette and add a small magnetic stirring bar.[\[2\]](#)
- Place the test tube in the heating block on the hot plate stirrer and clamp it securely.[\[2\]](#)
- Position the thermometer with the bulb about 1 cm above the surface of the liquid.[\[2\]](#)
- Turn on the stirrer for gentle mixing and begin heating.[\[2\]](#)
- Observe for boiling (bubbling) and the condensation of vapor on the walls of the test tube, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate measurement.[\[2\]](#)
- When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize; this is the boiling point.[\[2\]](#)
- Cease heating once the boiling point is recorded to avoid boiling the sample to dryness.[\[2\]](#)

Determination of Density

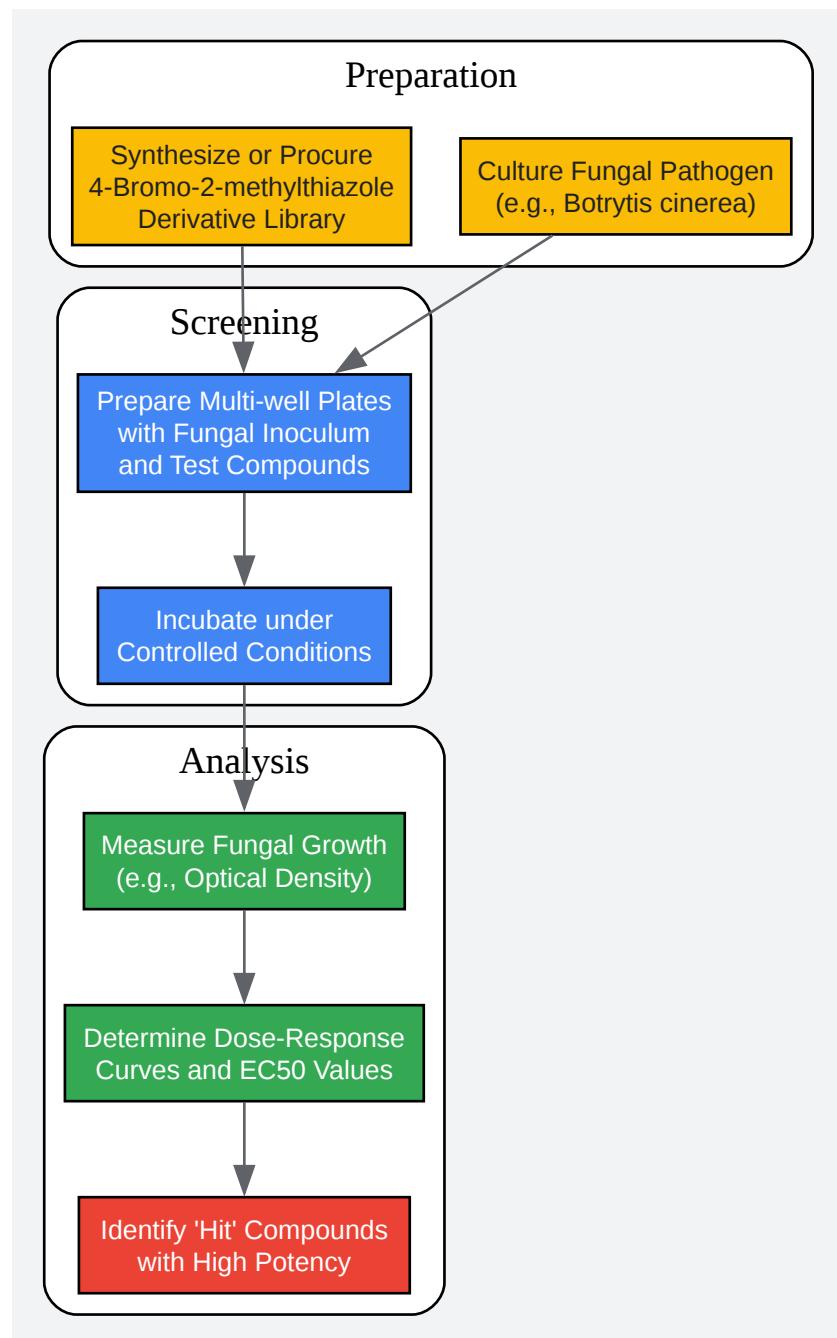
The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

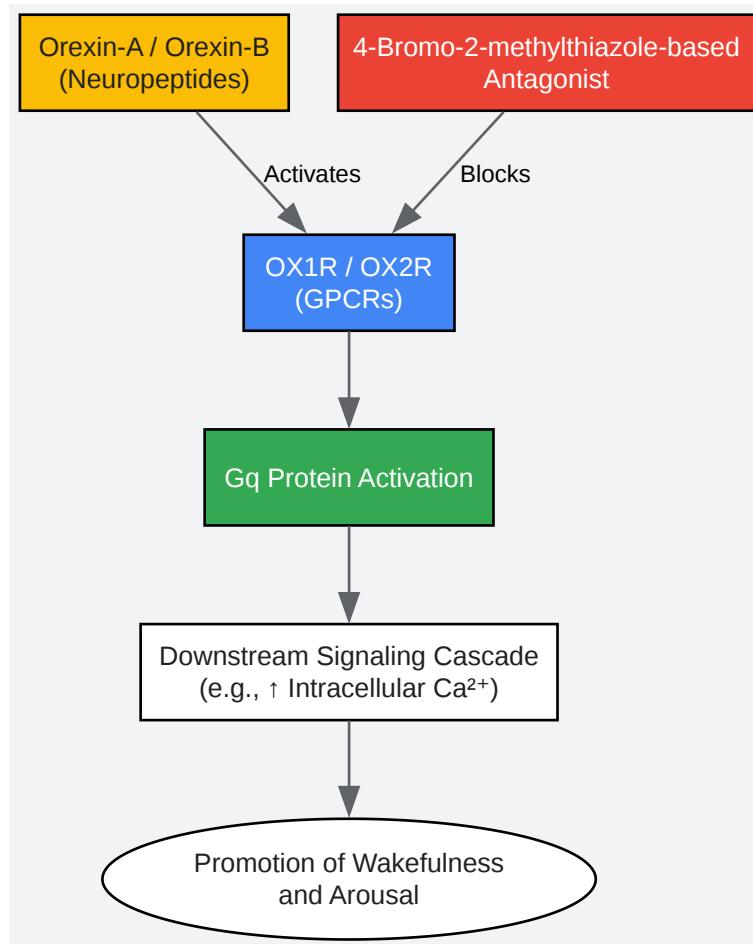

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Digital balance

Procedure:

- Place an empty, dry graduated cylinder on the digital balance and tare it to zero.
- Carefully add a specific volume of **4-Bromo-2-methylthiazole** to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
- Place the graduated cylinder with the liquid back on the tared balance and record the mass.
- Calculate the density using the formula: Density = Mass / Volume.
- For higher accuracy, repeat the measurement several times and calculate the average.


Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the application of **4-Bromo-2-methylthiazole**.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-2-methylthiazole**.

[Click to download full resolution via product page](#)

Caption: High-throughput screening workflow for fungicides.

[Click to download full resolution via product page](#)

Caption: Orexin receptor signaling and antagonist action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [discovery.researcher.life](#) [discovery.researcher.life]
- 2. [scbt.com](#) [scbt.com]
- 3. [4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 [m.chemicalbook.com]
- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Bromo-2-methylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272499#4-bromo-2-methylthiazole-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com